molecular formula C8H13ClN2O2S B1520871 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride CAS No. 1396965-18-6

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1520871
CAS RN: 1396965-18-6
M. Wt: 236.72 g/mol
InChI Key: JRWGRQRDDUENKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the empirical formula C7H9NO2S2 . It is a solid substance . The compound is part of a class of organic compounds known as thiazoles, which are five-membered ring systems containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 203.28 . The compound’s InChI string is “O=C(O)CSCC1=CSC©=N1” and its InChI key is "JIKOHTMQEPJNFC-UHFFFAOYSA-N" .

Scientific Research Applications

Alzheimer's Disease Treatment Research

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid hydrochloride, recognized as a component of Mibampator (LY451395), an AMPA receptor potentiator, was studied for its potential in treating agitation and aggression in Alzheimer's disease (AD). Clinical trials, however, did not show significant differences between the drug and placebo groups, though some secondary measures indicated potential benefits. Safety profiles were comparable between the treatment and placebo groups (Trzepacz et al., 2012). Another study investigating the efficacy and safety of LY451395 in AD patients also did not find statistically significant improvements, although some secondary outcomes showed changes compared to the placebo (Chappell et al., 2007).

Radiotracer for Inflammation Evaluation

A study evaluated a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR) 1, which is of interest due to its role in conditions like multiple sclerosis. The compound 11C-CS1P1, which contains a structural component similar to this compound, demonstrated high specificity and promising characteristics in animal models. This study supported the safety of 11C-CS1P1 for evaluating inflammation in clinical settings (Brier et al., 2022).

Epilepsy Treatment Research

Perampanel, a noncompetitive AMPA receptor antagonist, where this compound is a component, was assessed for its efficacy and safety in treating drug-resistant partial-onset seizures. The study demonstrated improved seizure control with acceptable safety and tolerability profiles (French et al., 2012).

Migraine Treatment Research

In a proof-of-concept study, the efficacy of an AMPA receptor antagonist BGG492 was compared to placebo and sumatriptan in subjects with acute migraine attacks. The study did not meet its primary endpoint, but BGG492 showed a comparable pain-free response to sumatriptan, indicating potential as a migraine treatment (Gomez-Mancilla et al., 2014).

properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-5(8(11)12)9-3-7-4-13-6(2)10-7;/h4-5,9H,3H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWGRQRDDUENKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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